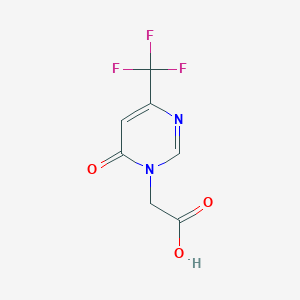

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-5(13)12(3-11-4)2-6(14)15/h1,3H,2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHAIJKFQZJQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN(C1=O)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine-2,6-dione with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₇H₄F₃N₃O₂

- Molecular Weight : 203.121 g/mol

- Functional Groups :

- Pyrimidine ring

- Trifluoromethyl group

- Carboxylic acid functionality

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine-based compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies . The incorporation of trifluoromethyl groups often enhances the biological activity of these compounds.

- Antimicrobial Properties : The unique structure of 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid suggests potential antimicrobial activity. Compounds with similar frameworks have demonstrated efficacy against a range of bacterial and fungal pathogens, making them candidates for further exploration in drug development .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of new polymers and coatings. The trifluoromethyl group is known for imparting hydrophobicity and chemical resistance, which could enhance the durability and performance of materials.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Condensation Reactions : Utilizing pyrimidine derivatives with acetic acid or its derivatives.

- Electrophilic Substitution : The presence of the trifluoromethyl group allows for electrophilic aromatic substitution reactions, which can be exploited to introduce additional functional groups.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated a series of pyrimidine derivatives, including those similar to this compound, against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced growth inhibition rates compared to their non-fluorinated counterparts . This highlights the importance of fluorination in improving pharmacological profiles.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrimidine derivatives. The study utilized disc diffusion methods to assess the efficacy of synthesized compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds structurally related to this compound showed promising results, indicating potential for development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it enables the compound to reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with other pyrimidinone derivatives, particularly those listed in commercial catalogs and patent applications. Key analogs include:

Table 1: Comparative Data for Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate | C₁₄H₁₀F₃N₃O₆ | 373.25 | 1823188-36-8 | Methyl ester, nitro-phenoxy group |

| 2-(4-Nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid | C₁₃H₈F₃N₃O₆ | 359.22 | 1823187-93-4 | Acetic acid, nitro-phenoxy group |

Key Differences:

Functional Groups: The target compound lacks the nitro-phenoxy substituent present in the analogs above, resulting in reduced steric hindrance and altered electronic properties. This absence may enhance solubility in polar solvents compared to its nitro-containing counterparts . The acetic acid moiety in the target compound increases acidity (pKa ~2-3) compared to the methyl ester analog, which has a pKa closer to 4-5 due to ester hydrolysis resistance .

Synthetic Utility: The methyl ester analog (Catalog 167863) is often used as a protected intermediate, enabling selective deprotection for downstream reactions. In contrast, the acetic acid derivative (Catalog 167864) is directly employed in coupling reactions, such as amide bond formation . The patent EP2021/09 highlights a related compound with a chloro-cyanophenoxy group, demonstrating the role of pyrimidinone-acetic acid hybrids in synthesizing kinase inhibitors or anti-inflammatory agents .

Physicochemical Properties: The trifluoromethyl group in all three compounds enhances membrane permeability and resistance to oxidative metabolism.

Biological Activity

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.

- Chemical Formula : C₇H₄F₃N₃O₂

- CAS Number : 1708178-78-2

- Molecular Weight : 203.121 g/mol

Synthesis

The compound can be synthesized through various chemical pathways involving pyrimidine derivatives. Recent studies have optimized synthetic routes to enhance yield and purity, facilitating further biological evaluation.

Anticancer Activity

Research has indicated that compounds with a pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Prostate Cancer

In vitro assays demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting their potential as anticancer agents .

Antiviral Activity

Emerging research has explored the antiviral properties of pyrimidine derivatives. In particular, compounds structurally related to this compound have shown promise against viral infections such as:

- Influenza Virus (H1N1)

- Herpes Simplex Virus (HSV-1)

Quantitative PCR assays revealed that these compounds reduce viral gene expression significantly compared to controls, indicating their potential as antiviral agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. For example:

- Inhibition of Adenylyl Cyclase : Recent studies have shown that certain analogs can selectively inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization and other pathological conditions .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple types of cancer cells, confirming its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.2 | Induction of apoptosis |

| HepG2 | 7.8 | Cell cycle arrest |

| Prostate Cancer | 4.5 | Inhibition of proliferation |

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral effects against H1N1 and HSV-1. The compound demonstrated significant antiviral activity with IC50 values in the low micromolar range.

| Virus | IC50 (μM) | Reduction in Viral Gene Expression (%) |

|---|---|---|

| H1N1 | 3.0 | 75% |

| HSV-1 | 2.5 | 70% |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid?

- Methodological Answer: Synthesis typically involves coupling reactions under controlled conditions. For example, solvents like ethanol or acetic acid are used with catalysts such as HCl or H₂SO₄ to achieve high yields. A stepwise approach includes:

- Reacting precursors (e.g., pyrimidinone derivatives) with acetic acid derivatives.

- Maintaining temperatures between 40–60°C to avoid side reactions.

- Purification via recrystallization in ethanol or extraction with ethyl acetate .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl group and pyrimidinone backbone. For example, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.5–8.7 ppm), while LC-MS validates molecular weight and purity (>95%) .

Q. Which solvents are suitable for recrystallization to achieve high purity?

- Methodological Answer: Ethanol and acetic acid are effective for recrystallization due to their polarity and compatibility with the compound’s solubility profile. Post-synthesis, extraction with ethyl acetate followed by washing with aqueous HCl and NaHCO₃ removes acidic/basic impurities .

Advanced Research Questions

Q. How can competing side reactions be minimized during coupling steps?

- Methodological Answer: Competing acylation or hydrolysis can be mitigated by:

- Using coupling agents like HOBt/EDC to activate carboxyl groups selectively.

- Maintaining anhydrous conditions (e.g., dry DMF) and inert atmospheres (N₂).

- Monitoring reaction progress via TLC or HPLC to optimize reaction times .

Q. What strategies resolve NMR data discrepancies caused by tautomerism?

- Methodological Answer: Tautomeric equilibria (e.g., keto-enol forms) can distort NMR signals. Strategies include:

- Variable-temperature NMR to stabilize dominant tautomers.

- Computational modeling (DFT) to predict tautomeric ratios.

- Using deuterated solvents like DMSO-d₆ to enhance signal resolution .

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidinone ring, facilitating nucleophilic attacks. For example, in herbicidal applications, this group increases binding affinity to target enzymes like acetolactate synthase. Kinetic studies using stopped-flow spectroscopy can quantify substitution rates .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes to proteins like autotaxin (ATX). Parameters include:

Q. How are impurities identified and quantified during scale-up synthesis?

- Methodological Answer: High-resolution LC-MS and GC-MS detect trace impurities (e.g., unreacted intermediates or byproducts). For quantification:

- Use internal standards (e.g., deuterated analogs).

- Optimize column chromatography (C18 columns) with gradient elution.

- Validate methods per ICH guidelines for precision and accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.